
Levomepromazine hydrochloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of levomepromazine hydrochloride involves the reaction of 2-methoxyphenothiazine with 3-dimethylaminopropyl chloride in the presence of a base, typically sodium amide. The reaction proceeds through nucleophilic substitution, yielding levomepromazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: Levomepromazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Levomepromazine can be oxidized to form levomepromazine sulfoxide.
Reduction: Reduction of this compound is less common but can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, diperoxyazelaic acid, acidic or neutral conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium amide, dimethylaminopropyl chloride, basic conditions.
Major Products:
Oxidation: Levomepromazine sulfoxide.
Reduction: Reduced derivatives of levomepromazine.
Substitution: Various N-substituted derivatives.
科学的研究の応用
Palliative Care
Indications and Dosage
Levomepromazine is predominantly indicated for managing terminal pain and accompanying distress in patients with terminal illnesses. It is effective in alleviating symptoms such as restlessness and agitation. The typical dosage for adults ranges from 12.5 mg to 50 mg administered via intramuscular or intravenous injection every 6 to 8 hours, with continuous subcutaneous infusion possible at doses between 25 mg to 200 mg daily .
Mechanism of Action
The drug functions as an antagonist at multiple neurotransmitter receptors including dopamine (D1-D4), serotonin (5-HT1 and 5-HT2), histamine, and muscarinic receptors. This broad receptor activity underlies its effectiveness in reducing both pain and psychological distress in terminally ill patients .
Case Studies
A study highlighted the efficacy of levomepromazine in managing severe pain in palliative care settings, demonstrating significant pain relief within an hour of administration. Patients reported a substantial reduction in distress levels when treated with levomepromazine compared to standard analgesics alone .
Psychiatric Applications
Schizophrenia Treatment
Levomepromazine is also utilized as an alternative treatment for schizophrenia, particularly when reduced psychomotor activity is desired. Clinical trials indicate that it may be more effective than chlorpromazine in certain aspects of symptom management, although it has been sparingly prescribed in some regions due to the availability of newer antipsychotics .
Study | Participants | Outcome Measures | Results |
---|---|---|---|
RCT on Levomepromazine vs Chlorpromazine | 38 | CGI Severity Score | Levomepromazine showed better scores compared to chlorpromazine (WMD -0.80) |
RCT on Levomepromazine vs Risperidone | 42 | PANSS Total Score | Risperidone was superior; however, levomepromazine had a better BPRS endpoint score (WMD -9.00) |
Anti-emetic Use
In addition to its antipsychotic properties, levomepromazine is frequently employed as an antiemetic, particularly in palliative care settings where patients experience intractable nausea or vomiting. Its efficacy as an antiemetic has been well-documented, providing symptomatic relief that enhances the quality of life for patients undergoing severe treatments such as chemotherapy .
Pharmacokinetics
Understanding the pharmacokinetics of levomepromazine is crucial for optimizing its therapeutic use:
Parameter | Value |
---|---|
Peak Plasma Concentration | 30-90 minutes post-injection |
Bioavailability | Variable; extensive hepatic metabolism |
Excretion | Up to 5% unchanged in urine; varies with metabolites |
作用機序
Levomepromazine hydrochloride exerts its effects primarily through antagonism of dopamine receptors in the brain, particularly the D2 receptors. This action reduces dopamine-mediated neurotransmission, leading to its antipsychotic effects . Additionally, this compound blocks various other receptors, including histamine H1, serotonin 5HT2, adrenergic alpha-1, and muscarinic acetylcholine receptors. This multi-receptor antagonism contributes to its sedative, antiemetic, and analgesic properties .
類似化合物との比較
- Chlorpromazine
- Promethazine
- Thioridazine
- Fluphenazine
Levomepromazine hydrochloride’s unique combination of receptor antagonism and its potent sedative and antiemetic effects make it a valuable compound in both clinical and research settings.
生物活性
Levomepromazine hydrochloride, also known as methotrimeprazine, is a low-potency antipsychotic medication belonging to the phenothiazine class. It is primarily used in the treatment of schizophrenia and for managing severe nausea and vomiting, particularly in palliative care settings. This article explores the biological activity of levomepromazine, including its pharmacodynamics, pharmacokinetics, therapeutic uses, and adverse effects.
Pharmacodynamics
Levomepromazine exhibits a broad spectrum of receptor antagonism:
- Dopamine Receptors : It primarily blocks dopamine receptors (D1, D2, D3, and D4), which contributes to its antipsychotic effects.
- Serotonin Receptors : It also antagonizes serotonin receptors (5-HT1 and 5-HT2), impacting mood and anxiety.
- Histamine Receptors : The drug has significant antihistaminic properties, leading to sedation.
- Alpha-Adrenergic Receptors : It acts on alpha-adrenergic receptors, which can result in hypotension.
- Muscarinic Receptors : Levomepromazine has anticholinergic effects that may contribute to side effects like dry mouth and constipation.
The combination of these actions results in its effectiveness in treating psychotic symptoms while also providing sedative and antiemetic effects .
Pharmacokinetics
Levomepromazine is extensively metabolized in the liver, producing several metabolites, including N-desmethyl levomepromazine and levomepromazine sulfoxide. Key pharmacokinetic properties include:
Property | Value |
---|---|
Bioavailability | 50–60% |
Peak Plasma Concentration | 30 to 90 minutes post-injection |
Half-Life | 15–30 hours |
Metabolism | Hepatic |
Excretion | Primarily via urine and feces (up to 10% as metabolites) |
The drug's long half-life allows for less frequent dosing, which is beneficial in clinical settings .
Therapeutic Uses
Levomepromazine is indicated for:
- Schizophrenia : It helps manage both positive and negative symptoms of schizophrenia.
- Nausea and Vomiting : Particularly effective in patients undergoing chemotherapy or those with advanced cancer.
- Palliative Care : Used to alleviate distress and agitation in terminally ill patients .
Case Studies
- Schizophrenia Management : A systematic review involving four randomized controlled trials (RCTs) with 192 participants showed that levomepromazine was comparable to other antipsychotics like chlorpromazine and risperidone regarding efficacy but had a lower incidence of extrapyramidal side effects such as tremors and akathisia .
- Palliative Care : In a study focused on patients with advanced cancer, levomepromazine was found to significantly reduce nausea and improve overall comfort levels. The sedative effect was beneficial for managing anxiety associated with terminal illness .
Adverse Effects
While generally well-tolerated, levomepromazine can cause several side effects:
- Common Effects : Drowsiness, dizziness, hypotension.
- Severe Effects : Neuroleptic malignant syndrome (a rare but serious condition), tardive dyskinesia, and hyperprolactinemia.
- Interactions : It is a potent inhibitor of cytochrome P450 2D6; thus, caution is advised when co-administering with drugs metabolized by this pathway .
特性
IUPAC Name |
(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLGFPIWRAEFAN-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236-99-3 | |
Record name | Levomepromazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levomepromazine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomepromazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOMEPROMAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BB1Y2586 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。